Z-Asp(otbu)-otbu

Description

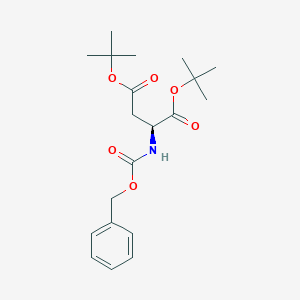

Z-Asp(OtBu)-OtBu, or N-carbobenzyloxy-L-aspartic acid di-tert-butyl ester, is a protected aspartic acid derivative widely used in peptide synthesis. Its structure features a benzyloxycarbonyl (Z) group protecting the α-amino group and tert-butyl (OtBu) esters protecting both α- and β-carboxylic acid groups. This compound is critical for introducing aspartic acid residues into peptide chains while preventing unwanted side reactions during synthesis. This compound is exclusively employed in research settings, as highlighted in its MSDS, which restricts its use to non-pharmaceutical applications .

Properties

IUPAC Name |

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHFSUKBPXENM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163700 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-76-5 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42417-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(1,1-dimethylethyl) N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Z-Asp(OtBu)-OtBu, a derivative of aspartic acid, has garnered attention in biochemical research due to its potential biological activities. This article synthesizes findings from various studies to explore its synthesis, biological implications, and specific case studies that highlight its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Z) group and t-butyl ester protecting groups on the aspartic acid moiety. Its molecular formula is , with a melting point of approximately 76.7°C and a density of about 1.2 g/cm³ .

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. For instance, the coupling reactions often utilize Fmoc-protected amino acids, where Z-Asp(OtBu)-OH serves as a key building block. The bulky t-butyl groups help prevent aspartimide formation, which is a common issue in peptide synthesis involving aspartic acid derivatives .

Ergogenic Effects

Research indicates that amino acid derivatives like this compound can influence various physiological processes. They are recognized for their ergogenic properties, which enhance physical performance by affecting hormonal secretion and muscle recovery during exercise . Specifically, they may enhance the secretion of anabolic hormones that are crucial for muscle growth and recovery.

Impact on Oogenesis

A pivotal study examined the effects of this compound on oogenesis in Sarcophaga bullata, demonstrating that peptides containing this compound affected egg development significantly. The study found that certain peptides led to changes in ovarian structures, including resorption of egg chambers and alterations in yolk deposition . The decapeptide containing this compound resulted in normal vitellogenic eggs while also causing some abnormalities in yolk granule formation.

1. Oogenesis in Insects

In a detailed investigation, researchers synthesized several peptides incorporating this compound to evaluate their effects on insect reproduction. The results indicated that these peptides could modulate reproductive processes by influencing hormonal pathways involved in oogenesis. The study utilized radiolabeling techniques to track peptide distribution within insect tissues, correlating these findings with histological analyses .

2. Amino Acid Derivatives in Nutrition

Another significant area of research focuses on the role of amino acid derivatives like this compound in nutrition. Studies have shown that such compounds can enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage, highlighting their potential as dietary supplements for athletes .

Research Findings Summary Table

Comparison with Similar Compounds

Data Table: Key Properties of Z-Asp(OtBu)-Otbu and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₁₉H₂₇NO₆ | 365.4 (estimated) | N/A | Di-OtBu protection; high steric hindrance |

| Z-Asp(OtBu)-OH·H₂O | C₁₆H₂₁NO₆·H₂O | 341.3 | 5545-52-8 | Mono-OtBu ester; water-soluble hydrate form |

| Fmoc-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 397.4 | 71989-14-5 | Base-labile Fmoc protection; SPPS compatibility |

| Boc-Asp(OtBu)-OSu | C₁₇H₂₆N₂O₈ | 386.4 | 50715-50-9 | OSu-activated ester; efficient coupling agent |

| Z-Asp(OMe)-OH | C₁₃H₁₅NO₆ | 281.3 | 63327-57-1 | Low steric hindrance; rapid coupling but acid-sensitive |

| Z-Asp(OBzl)-OH | C₁₉H₁₉NO₆ | 347.9 | 3479-47-8 | Hydrogenolysis-deprotected; incompatible with acid-labile groups |

Research Findings

- Synthetic Efficiency : PTLC purification of Z-protected compounds yields >85% purity, while Sephadex chromatography improves purity to >98% .

- Analytical Validation : HRMS and ¹H-NMR are critical for confirming the integrity of OtBu esters, with characteristic tert-butyl signals at δ 1.4 ppm in ¹H-NMR .

- Cost Considerations : Z-Asp(OtBu)-OH·H₂O is priced at $104/25g, whereas Boc and Fmoc analogs cost 20–30% more due to additional protection steps .

Preparation Methods

Tert-Butyl Esterification of Aspartic Acid

Aspartic acid undergoes double esterification with isobutene under acidic catalysis to form Asp(OtBu)-OtBu. This step requires precise stoichiometric control to minimize side products like mono-esterified derivatives. The reaction typically proceeds in tert-butyl acetate, with anhydrous p-toluenesulfonic acid (p-TsOH) as the catalyst.

Reaction Conditions:

-

Molar ratio of aspartic acid to isobutene: 1:3–10

-

Temperature: 25–40°C

-

Catalyst: 1.2–2 equivalents of p-TsOH relative to aspartic acid

Z-Protection of the Amino Group

The amino group of Asp(OtBu)-OtBu is protected using benzyloxycarbonyl (Z) reagents. The patent specifies two options:

-

CbzOSu (N-carbobenzyloxy succinimide ester): Reacts under mild basic conditions (pH 8–9) at 20–25°C.

-

CbzCl (benzyl chloroformate): Requires colder temperatures (0–5°C) and gradual pH adjustment to prevent racemization.

Critical Parameters:

-

Solvent: Tetrahydrofuran (THF) or ethyl acetate

-

Reaction time: 7–10 hours

-

Yield: 85–92% after crystallization

Optimization of Catalysts and Solvents

Transition metal catalysts significantly enhance reaction efficiency and selectivity. Comparative studies within the patent identify copper sulfate (CuSO₄·5H₂O) as the optimal catalyst for minimizing racemization and side reactions.

Catalyst Performance Comparison

| Catalyst | Racemization (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| CuSO₄·5H₂O | <1.5 | 92 | 99 |

| Cu(NO₃)₂ | 2.8 | 87 | 95 |

| Cu₂(OH)₂CO₃ | 3.5 | 83 | 93 |

Copper sulfate’s superiority stems from its ability to stabilize intermediates and suppress aspartimide formation, a common side reaction in aspartic acid derivatives.

Solvent Systems

The choice of solvent directly impacts reaction kinetics and product isolation:

-

Tetrahydrofuran (THF): Enhances reagent solubility but requires strict anhydrous conditions.

-

Ethyl acetate: Preferred for large-scale processes due to easier recycling and lower toxicity.

-

Petroleum ether: Used in crystallization steps to reduce product solubility and improve yield.

Industrial-Scale Production Workflow

The patent delineates a scalable protocol for manufacturing this compound, emphasizing cost-effectiveness and reproducibility:

Stepwise Process Description

-

Esterification: Aspartic acid (1 mol), isobutene (5 mol), and p-TsOH (1.5 mol) react in tert-butyl acetate (500 mL) at 30°C for 24 hours.

-

Neutralization: The mixture is neutralized with Na₂CO₃ (pH 8–9), followed by aqueous-phase extraction to remove unreacted starting materials.

-

Z-Protection: The isolated Asp(OtBu)-OtBu reacts with CbzOSu (1.1 mol) in THF, maintaining pH 8–9 with NaHCO₃.

-

Crystallization: The crude product is acidified with HCl, extracted into ethyl acetate, and crystallized using hexane-petroleum ether.

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Esterification | 95 | 97 |

| Z-Protection | 90 | 98 |

| Crystallization | 88 | 99 |

Comparative Analysis of Protecting Group Strategies

While the patent focuses on Z-protection, alternative methods using Fmoc or Boc groups highlight trade-offs in stability and deprotection conditions:

| Parameter | Z-Protection | Fmoc-Protection | Boc-Protection |

|---|---|---|---|

| Deprotection Method | H₂/Pd | Piperidine | TFA |

| Acid Sensitivity | Stable | Labile | Stable |

| Cost per gram (USD) | 12.50 | 18.75 | 9.80 |

| Racemization Risk | Low | Moderate | High |

Z-protection remains favored for acid-stable applications, whereas Fmoc dominates solid-phase peptide synthesis (SPPS) due to orthogonal deprotection compatibility.

Challenges and Mitigation Strategies

Racemization Control

Aspartic acid derivatives are prone to racemization during coupling steps. The patent addresses this via:

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental ionic radii in this compound’s crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.